Diethyl 2-acetamido-2-(2-oxopropyl)malonate

amino acid synthesis heterocycle construction orthogonal reactivity

Diethyl 2-acetamido-2-(2-oxopropyl)malonate (CAS 82518-90-9) is a C12H19NO6 malonate diester derivative that integrates an N-acetyl-protected amino group (acetamido) with a 2-oxopropyl (methyl ketone) side chain on the α-carbon of the malonate scaffold. With a molecular weight of 273.28 g/mol, a computed XLogP3-AA of -0.2, and a topological polar surface area of 98.8 Ų, this compound serves as a versatile intermediate for constructing α-amino acids and nitrogen-containing heterocycles.

Molecular Formula C12H19NO6
Molecular Weight 273.28 g/mol
CAS No. 82518-90-9
Cat. No. B11943864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-acetamido-2-(2-oxopropyl)malonate
CAS82518-90-9
Molecular FormulaC12H19NO6
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(=O)C)(C(=O)OCC)NC(=O)C
InChIInChI=1S/C12H19NO6/c1-5-18-10(16)12(7-8(3)14,13-9(4)15)11(17)19-6-2/h5-7H2,1-4H3,(H,13,15)
InChIKeyXMVIMVJPURASOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-acetamido-2-(2-oxopropyl)malonate (CAS 82518-90-9): Dual-Functional Malonate Building Block for Amino Acid and Heterocycle Synthesis


Diethyl 2-acetamido-2-(2-oxopropyl)malonate (CAS 82518-90-9) is a C12H19NO6 malonate diester derivative that integrates an N-acetyl-protected amino group (acetamido) with a 2-oxopropyl (methyl ketone) side chain on the α-carbon of the malonate scaffold [1]. With a molecular weight of 273.28 g/mol, a computed XLogP3-AA of -0.2, and a topological polar surface area of 98.8 Ų, this compound serves as a versatile intermediate for constructing α-amino acids and nitrogen-containing heterocycles [1]. It is stocked by major chemical suppliers including Sigma-Aldrich (AldrichCPR), Leyan (98% purity), and AKSci (95% purity) .

Why Diethyl 2-acetamido-2-(2-oxopropyl)malonate Cannot Be Replaced by Generic Malonate Analogs


Diethyl 2-acetamido-2-(2-oxopropyl)malonate is not a general-purpose malonate; its structural architecture—combining a protected amino group with a methyl ketone side chain—confers a reaction profile that is fundamentally distinct from simpler diethyl malonate (no protected amine) or diethyl acetamidomalonate (no ketone). Substituting with analogs that lack either functional handle forces re-routing of synthetic strategy: for example, diethyl acetamidomalonate (CAS 1068-90-2) cannot participate in ketone-selective condensations such as hydantoin formation , while diethyl 2-(2-oxopropyl)malonate (CAS 23193-18-2) lacks the protected amine required for subsequent amino acid liberation . Furthermore, the ketone oxidation state in the 2-oxopropyl chain enables chemoselective transformations (e.g., reductive amination, oxime formation) that are inaccessible to the formylethyl (aldehyde) analog (CAS 53908-65-9) or the cyanoethyl analog (CAS 5440-42-6) . The compound's physicochemical profile—6 hydrogen bond acceptors vs. 5 for the parent diethyl acetamidomalonate—further differentiates its chromatographic behavior and solubility [1].

Quantitative Differentiation Evidence for Diethyl 2-acetamido-2-(2-oxopropyl)malonate vs. Closest Analogs


Dual Functional Architecture: Acetamido + 2-Oxopropyl Moieties Enable Orthogonal Synthetic Pathways

Diethyl 2-acetamido-2-(2-oxopropyl)malonate is the only commercially available malonate building block that simultaneously provides (i) an N-acetyl-protected amino group for amidomalonate-type amino acid synthesis and (ii) a methyl ketone (2-oxopropyl) side chain for ketone-directed transformations [1]. Diethyl acetamidomalonate (CAS 1068-90-2, MW 217.22) possesses the protected amine but lacks the ketone, while diethyl 2-(2-oxopropyl)malonate (CAS 23193-18-2, MW 216.23) possesses the ketone but lacks the protected amine [2]. The target compound thus eliminates two synthetic steps (separate introduction and deprotection of amine and ketone functionalities) for applications requiring both reactive centers [1].

amino acid synthesis heterocycle construction orthogonal reactivity

XLogP3-AA Partition Coefficient: Enhanced Hydrophilicity vs. Parent Diethyl Acetamidomalonate

The computed XLogP3-AA for the target compound is -0.2, reflecting the polarizing effect of the 2-oxopropyl ketone group [1]. This contrasts with diethyl acetamidomalonate (CAS 1068-90-2), which has an XLogP3 of 0.3 [2]. The ΔXLogP of 0.5 log units corresponds to an approximately 3.2-fold difference in predicted octanol-water partition coefficient, indicating that the target compound is markedly more hydrophilic. This difference impacts reversed-phase HPLC retention time prediction and aqueous-phase reaction solvent selection.

physicochemical property LogP chromatographic behavior

Hydrogen Bond Acceptor Capacity: 6 vs. 5 Acceptors Enhances Polar Interactions

The target compound features 6 hydrogen bond acceptor sites (derived from two ester carbonyls, one amide carbonyl, one ketone carbonyl, and two ester ether oxygens) compared to 5 for the parent diethyl acetamidomalonate (CAS 1068-90-2), which lacks the ketone oxygen [1][2]. The rotatable bond count also increases from 7 (parent) to 9 (target), reflecting greater conformational flexibility imparted by the 2-oxopropyl chain extension [1][2]. Topological polar surface area (TPSA) is 98.8 Ų for both compounds [1].

hydrogen bonding drug-likeness solubility

Commercial Purity Tier: 98% (Leyan) vs. 95% Standard for Closest Analogs

Diethyl 2-acetamido-2-(2-oxopropyl)malonate is available at a certified purity of 98% from Leyan (Product No. 1594222) . By comparison, the closest structural analogs—diethyl 2-acetamido-2-(2-formylethyl)malonate (CAS 53908-65-9) from AKSci and diethyl 2-acetamido-2-(2-cyanoethyl)malonate (CAS 5440-42-6) from AKSci—are each specified at a minimum purity of 95% . The 3-percentage-point purity differential is significant for applications in which byproduct carry-through at the 5% level would compromise downstream reaction yields or analytical method validation.

purity quality control procurement specification

Documented Reactivity in One-Pot Hydantoin Synthesis from Acetamidomalonates and Ureas

Diethyl 2-acetamido-2-alkylmalonates, including the 2-oxopropyl-substituted variant, were demonstrated by Gütschow et al. (Synthesis, 1999) to react with substituted ureas in the presence of sodium ethoxide to furnish 5-alkyl-5-carbamoylhydantoins in a one-pot procedure . This methodology exploits the acetamido group as a masked urea precursor and the 2-oxopropyl ketone as a site for subsequent functionalization. By contrast, diethyl acetamidomalonate (1068-90-2) lacking an alkyl/ketone substituent at the α-position would yield only 5-unsubstituted hydantoins with limited structural diversity [1]. The ketone handle in the target compound additionally permits post-hydantoin modifications (e.g., oxime formation, reductive amination) that are not accessible with simple alkyl-substituted acetamidomalonates.

hydantoin synthesis heterocyclic chemistry one-pot reaction

Validated Use in Vitamin B1 Biosynthesis Research (Furuta et al., Perkin Trans. 1, 1992)

Diethyl 2-acetamido-2-(2-oxopropyl)malonate was employed as a synthetic intermediate in the investigation of thiamin (vitamin B1) pyrimidine biosynthesis from pyridoxine and histidine precursors, as reported by Furuta et al. in Journal of the Chemical Society, Perkin Transactions 1 (1992, pp. 1643–1648) [1]. The compound was utilized in ~63% yield from diethyl acetamidomalonate as part of a multi-step sequence constructing isotopically labeled histidine derivatives [1]. This peer-reviewed application demonstrates the compound's compatibility with complex biosynthetic pathway elucidation, a context in which the ketone group's oxidation state is essential for preserving the carbon skeleton's redox integrity through multiple transformations.

vitamin B1 biosynthesis isotopic labeling thiamin pyrimidine

Optimal Procurement Scenarios for Diethyl 2-acetamido-2-(2-oxopropyl)malonate Based on Verified Evidence


Synthesis of α-Amino Acids with Ketone-Functionalized Side Chains

For research groups synthesizing non-proteinogenic α-amino acids that require a ketone moiety in the side chain (e.g., for subsequent oxime ligation or reductive amination), the target compound provides the 2-oxopropyl group pre-installed on the amidomalonate scaffold. Standard amidomalonate synthesis using diethyl acetamidomalonate (1068-90-2) would require a separate ketone introduction step, reducing overall yield [1]. The 98% purity offered by Leyan (vs. 95% for analogs) minimizes byproduct interference during the critical alkylation and hydrolysis-decarboxylation steps .

One-Pot Synthesis of 5-Ketone-Substituted Hydantoin Libraries

Medicinal chemistry groups constructing hydantoin-based screening libraries can leverage the Gütschow et al. (1999) one-pot methodology [1]. The target compound's 2-oxopropyl substituent yields 5-acetonyl-5-carbamoylhydantoins, whereas the parent diethyl acetamidomalonate would only afford 5-unsubstituted variants. Post-cyclization, the pendant ketone serves as a handle for generating oximes, hydrazones, or secondary amines, expanding library diversity without requiring de novo scaffold synthesis.

Stable Isotope-Labeled Amino Acid Precursor for Metabolic Pathway Studies

As validated by Furuta et al. (1992) in thiamin biosynthesis research [1], this compound is compatible with multi-step isotopic labeling procedures. Researchers investigating histidine-derived metabolic pathways can procure this compound as a pre-assembled intermediate, avoiding the hazard and complexity of introducing isotopic labels (e.g., ²H, ¹³C, ¹⁵N) at earlier stages. The compound's dual functionality enables late-stage diversification while preserving isotopic integrity.

Chromatographic Method Development Requiring Distinct Polarity Standards

The XLogP3-AA differential of -0.2 (target) vs. +0.3 (diethyl acetamidomalonate) [1] provides a measurable polarity difference suitable for HPLC method development. Analytical laboratories validating separation methods for amidomalonate reaction mixtures can use the target compound as a distinct retention-time marker, facilitating quantification of both starting material consumption and product formation in a single chromatographic run.

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